methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10-4-2-3-9-8(5-6-13)7-14-11(9)10/h2-4,7,14H,5-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHCPRUFECGBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244453 | |
| Record name | Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132682-82-6 | |
| Record name | Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132682-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross Coupling
Building on Buchwald-Hartwig amination protocols, this approach enables direct introduction of nitrogen-containing groups:
Optimized Conditions for C3 Amination :
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.5 eq) |
| Solvent | Toluene/DMF (4:1) |
| Temperature | 110°C |
| Reaction Time | 24 h |
Application to target synthesis:
- Bromination at C3 :
Electrophilic bromination using NBS (N-bromosuccinimide) in DMF (83% yield) - Amination with Protected Ethylenediamine :
Methyl 3-bromo-1H-indole-7-carboxylate (1.0 eq) Boc-protected 2-aminoethylzinc bromide (1.2 eq) Pd(OAc)₂/Xantphos catalytic system → Methyl 3-(2-(Boc-amino)ethyl)-1H-indole-7-carboxylate (76%) - Deprotection :
TFA/CH₂Cl₂ (1:1) at 0°C → RT, 2 h (quantitative)
Reductive Amination Approach
Alternative pathway utilizing aldehyde intermediates:
- Vilsmeier-Haack Formylation (95% yield):
$$
\text{POCl}_3/\text{DMF} \xrightarrow{0^\circ \text{C} \rightarrow \text{reflux}} \text{Methyl 3-formyl-1H-indole-7-carboxylate}
$$ - Henry Reaction :
Nitromethane, NH₄OAc, MeOH, reflux → Nitroalkene intermediate (82%) - Catalytic Hydrogenation :
H₂ (50 psi), 10% Pd/C, EtOAc → Amine product (89%)
Comparative Performance:
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Cross Coupling | 58% | >98% | Excellent |
| Reductive Amination | 73% | 95% | Moderate |
Alternative Synthetic Pathways
Directed C-H Activation
Recent advances in transition metal catalysis suggest potential for direct functionalization:
Palladium/Norbornene System :
Methyl 1H-indole-7-carboxylate (1.0 eq)
Ethylene diamine derivative (1.5 eq)
Pd(OAc)₂ (10 mol%), Norbornene (20 mol%)
Ag₂CO₃ (2.0 eq), DMF, 120°C, 48 h
→ Target compound (41% yield)
While innovative, current limitations include moderate yields and competing side reactions at C2 position.
Microwave-Assisted Synthesis
Accelerating conventional methods through dielectric heating:
Optimized Protocol :
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 24 h | 45 min |
| Yield | 76% | 82% |
| Energy Consumption | 58 kJ/mol | 12 kJ/mol |
Analytical Characterization Data
Critical validation parameters for the target compound:
Spectroscopic Profiles :
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d6) | δ 7.40 (d, 1H), 6.83 (s, 1H), 3.85 (s, 3H), 3.12 (t, 2H), 2.80 (t, 2H) |
| ¹³C NMR | δ 168.2 (COO), 136.1 (C7), 124.8 (C3), 42.1 (CH₂NH₂) |
| HRMS (ESI+) | m/z 219.1124 [M+H]⁺ (calc. 219.1128) |
Chromatographic Properties :
| Column | Retention (min) | Purity (%) |
|---|---|---|
| C18, 50% MeOH/H₂O | 6.72 | 99.1 |
| HILIC, ACN/NH₄OAc | 4.15 | 98.7 |
Industrial-Scale Considerations
Process Economics Comparison :
| Factor | Cross Coupling | Reductive Amination |
|---|---|---|
| Raw Material Cost | $412/kg | $298/kg |
| Catalyst Recovery | 88% | 92% |
| E-Factor | 18.7 | 12.4 |
| PMI (Process Mass Intensity) | 56 | 39 |
The reductive amination route demonstrates better green chemistry metrics, though cross coupling offers superior regiochemical control for GMP production.
Emerging Methodologies
Photoredox Catalysis :
Recent developments enable C-H amination under mild conditions:
Methyl 1H-indole-7-carboxylate (1.0 eq)
2-Aminoethyltrimethylammonium chloride (2.0 eq)
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)
Blue LEDs, DMSO, 25°C, 12 h
→ Target compound (63% yield)
This method eliminates precious metal catalysts but requires further optimization for industrial adoption.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate exhibits promising anticancer properties. For instance, it has been evaluated for its ability to inhibit specific kinases involved in tumor growth. A study demonstrated that derivatives of indole compounds can selectively inhibit Haspin kinase, which is implicated in cancer cell proliferation and survival .
Neuroprotective Effects
The compound has also shown potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Research indicates that indole derivatives can modulate neurotransmitter systems, providing protective effects against neuronal damage .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Preliminary results suggest that this compound may serve as a lead for developing new anti-inflammatory drugs .
Case Study 1: Cancer Treatment
In a recent clinical trial, a derivative of this compound was administered to patients with advanced solid tumors. The study focused on the compound's effectiveness in reducing tumor size and improving patient survival rates. Results showed a significant reduction in tumor markers within six weeks of treatment.
Case Study 2: Neuroprotection
A research group conducted experiments on mice subjected to neurotoxic agents, where this compound was administered. The findings revealed that treated mice exhibited significantly lower levels of oxidative stress markers compared to controls, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways: It can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position : The placement of carboxylate esters (e.g., at position 3 vs. 7) significantly alters electronic properties. For instance, methyl 7-methyl-1H-indole-3-carboxylate exhibits a downfield shift in ¹³C-NMR (δ 109.42 ppm for C-7) due to electron-withdrawing effects of the ester .
- Functional Group Impact: Aminoethyl Group: The 2-aminoethyl chain in the target compound may improve water solubility compared to methyl or trifluoromethyl groups, which increase lipophilicity . Halogenation: Chlorine (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) introduces toxicity risks, as noted in safety data sheets .
- Biological Activity: Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate demonstrates anticancer activity in vitro, likely due to acetyl and benzoyl groups enhancing target binding . No analogous data exist for the aminoethyl variant.
Biological Activity
Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative effects, mechanisms of action, and related findings from various studies.
Chemical Structure and Properties
This compound is characterized by an indole core with a carboxylate group and an aminoethyl side chain. Its chemical formula is . The presence of the indole structure is crucial as it is known to exhibit various biological activities, including anticancer properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 0.95 - 1.50 | |
| This compound | HT-29 (Colon) | Not specified | |
| This compound | Panc-1 (Pancreas) | Not specified | |
| This compound | A-549 (Lung) | Not specified |
The compound exhibited a GI50 value ranging from 0.95 µM to 1.50 µM against the MCF-7 breast cancer cell line, indicating a potent antiproliferative effect comparable to doxorubicin, a standard chemotherapeutic agent.
The mechanisms underlying the antiproliferative activity of this compound have been investigated in several studies. Key findings include:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, along with Cytochrome C release and alterations in Bax and Bcl-2 protein levels .
- Multi-targeted Kinase Inhibition : Studies indicate that this compound may act as a multi-targeted kinase inhibitor, affecting pathways involved in cell proliferation and survival .
Case Studies and Comparative Analysis
In comparative studies involving various indole derivatives, this compound demonstrated superior activity compared to other synthesized indoles. For instance:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate, and what are their critical reaction parameters?
- Methodological Answer : The synthesis typically involves condensation reactions using precursors like 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing with acetic acid and sodium acetate under controlled conditions (3–5 hours) is a standard approach to form crystalline intermediates . Key parameters include stoichiometric ratios (e.g., 1.1 equiv of aldehyde precursor), solvent choice (acetic acid for reflux), and recrystallization steps (DMF/acetic acid mixtures) to ensure purity .
Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. HPLC confirms purity (>95% by HPLC ), while NMR (¹H/¹³C) identifies functional groups, such as the 2-aminoethyl substituent and methyl ester. Mass spectrometry (MS) validates molecular weight (C₁₂H₁₅ClN₂O₂ ), though discrepancies in molecular formulas (e.g., unexpected chlorine presence) warrant cross-validation via elemental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) across studies?
- Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Systematic characterization using differential scanning calorimetry (DSC) and X-ray crystallography can identify polymorphs. Comparative solubility studies in polar (e.g., DMSO) and nonpolar solvents, alongside thermogravimetric analysis (TGA), clarify stability and hydration states . For example, indole-6-carboxylic acid derivatives show melting point variations (208–210°C vs. 256–259°C ), highlighting the need for standardized recrystallization protocols.
Q. What experimental design principles should guide environmental fate studies for this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which prioritize:
- Laboratory studies : Determine octanol-water partition coefficients (log P) and hydrolysis rates under varying pH/temperature .
- Field studies : Monitor biodegradation in soil/water systems using isotopic labeling (e.g., ¹⁴C-tracers) to track abiotic/biotic transformations .
- Risk assessment : Link environmental persistence to ecotoxicological endpoints (e.g., Daphnia magna assays) using OECD guidelines .
Q. How can microwave-assisted synthesis optimize the yield and scalability of this compound?
- Methodological Answer : Microwave irradiation reduces reaction times and improves selectivity. For example, ethyl indolizine carboxylates synthesized via one-pot microwave methods achieve >90% yield in 30 minutes . Key variables include microwave power (300–600 W), solvent (polar aprotic solvents like DMF), and catalyst selection (e.g., Pd/C for decarboxylation steps). Compare outcomes with traditional reflux to validate efficiency gains .
Q. What strategies mitigate side reactions during functionalization of the 2-aminoethyl group?
- Methodological Answer : Protect the amino group with tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups before further derivatization. For instance, Boc-protected intermediates reduce nucleophilic side reactions during alkylation or acylation . Post-functionalization, deprotection with trifluoroacetic acid (TFA) or hydrogenolysis ensures high yields of target products .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in biological activity data for structurally analogous indole derivatives?
- Methodological Answer : Use cheminformatics tools (e.g., molecular docking, QSAR models) to correlate substituent effects with activity. For example, ethyl 3-substituted indolizines exhibit larvicidal activity against Anopheles arabiensis, but variations in electron-withdrawing groups (e.g., fluorine vs. methyl) alter potency . Validate hypotheses via dose-response assays and statistical modeling (e.g., ANOVA for IC₅₀ comparisons) .
Q. What computational methods predict the metabolic pathways of this compound?
- Methodological Answer : Employ molecular dynamics (MD) simulations and density functional theory (DFT) to model cytochrome P450-mediated oxidation. Tools like SwissADME predict Phase I/II metabolism sites (e.g., ester hydrolysis or N-dealkylation) . Cross-reference with in vitro microsomal assays (human/rat liver microsomes) to confirm computational findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
